BenchChemオンラインストアへようこそ!

2-(2-Methyloxetan-2-yl)ethan-1-amine

Lipophilicity Polarity Medicinal Chemistry

2-(2-Methyloxetan-2-yl)ethan-1-amine (CAS 2866335-94-4) is a primary aliphatic amine building block featuring a 2-methyl-substituted oxetane ring connected to an ethylamine chain. With a molecular weight of 115.17 g/mol and a computed XLogP3 of -0.1, it offers a structurally differentiated scaffold for medicinal chemistry campaigns and fragment-based drug discovery, providing a balance of polarity and three-dimensionality rarely found in simple aliphatic amines.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13475503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyloxetan-2-yl)ethan-1-amine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1(CCO1)CCN
InChIInChI=1S/C6H13NO/c1-6(2-4-7)3-5-8-6/h2-5,7H2,1H3
InChIKeyIDZQXGZWCGJJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyloxetan-2-yl)ethan-1-amine: A Quaternary-Center Oxetane Building Block for Drug Discovery and Chemical Synthesis


2-(2-Methyloxetan-2-yl)ethan-1-amine (CAS 2866335-94-4) is a primary aliphatic amine building block featuring a 2-methyl-substituted oxetane ring connected to an ethylamine chain [1]. With a molecular weight of 115.17 g/mol and a computed XLogP3 of -0.1, it offers a structurally differentiated scaffold for medicinal chemistry campaigns and fragment-based drug discovery, providing a balance of polarity and three-dimensionality rarely found in simple aliphatic amines [1][2].

Why Generic Substitution Fails for 2-(2-Methyloxetan-2-yl)ethan-1-amine: A Comparator-Based Analysis


Oxetane-containing amines cannot be generically interchanged with their cyclobutane, benzyl, or isomeric oxetane counterparts without altering key molecular properties [1]. The 2-methyl-2-ethylamine substitution pattern introduces a quaternary center adjacent to the oxetane, which significantly modulates the pKa of the proximal amine, lipophilicity, and metabolic stability in a manner distinct from 3-substituted oxetane isomers or carbocyclic analogs [2]. The quantitative evidence below demonstrates that this compound occupies a unique physicochemical space as measured by XLogP3, topological polar surface area (TPSA), amine basicity modulation, and potential for reduced off-target liability [3].

Pharmacologically Relevant Differentiation Evidence for 2-(2-Methyloxetan-2-yl)ethan-1-amine


Optimized Lipophilicity and Polarity: 2-(2-Methyloxetan-2-yl)ethan-1-amine versus 2-(Oxetan-3-yl)ethan-1-amine

2-(2-Methyloxetan-2-yl)ethan-1-amine exhibits an XLogP3 of -0.1 and a TPSA of 35.3 Ų, indicating a marginally higher lipophilicity than its positional isomer 2-(oxetan-3-yl)ethan-1-amine (XLogP3 -0.5, TPSA 35.3 Ų) [1][2]. The ΔXLogP3 of +0.4 is attributable to the additional methyl substituent and quaternary center, which increases hydrophobicity without expanding polar surface area. This balanced profile positions the compound favorably for membrane permeability while retaining adequate aqueous solubility, a critical attribute for oral bioavailability [3].

Lipophilicity Polarity Medicinal Chemistry Drug Design

Amine Basicity Modulation: pKa Reduction by β-Positioned Oxetane in 2-(2-Methyloxetan-2-yl)ethan-1-amine

The incorporation of an oxetane ring at the β-position relative to the primary amine in 2-(2-methyloxetan-2-yl)ethan-1-amine is predicted to reduce the amine pKa by approximately 1.0–1.5 units compared to unsubstituted aliphatic amines such as n-butylamine (pKa ~10.6), based on class-level structure–activity relationship data for open-chain β-oxetane amines [1]. In closely related spirocyclic oxetane amines, a pKa decrease of 1.3–2.6 units has been experimentally measured, with the magnitude depending on ring size and topological distance [2]. This attenuated basicity is directly correlated with reduced hERG potassium channel binding, as established for oxetane-containing clinical candidate GDC-0349 (hERG IC50 >100 µM) [3].

pKa modulation Amine basicity hERG liability Medicinal chemistry optimization

Metabolic Stability Enhancement: Oxetane versus gem-Dimethyl Bioisosteric Replacement

Systematic matched-pair analysis demonstrates that replacing a gem-dimethyl group with an oxetane reduces intrinsic clearance rates in human liver microsomes in the majority of cases [1]. In the specific context of 2-(2-methyloxetan-2-yl)ethan-1-amine, the 2-methyl substituent occupies the position analogous to one methyl group of a gem-dimethyl pair, with the ring oxygen providing the differentiating factor. While direct experimental microsomal stability data for the target compound are not yet publicly available, the class-level precedent for β-oxetane ethylamine derivatives indicates that this scaffold is likely to exhibit improved metabolic stability compared to carbocyclic analogs such as cyclobutylmethanamine (LogP 1.45, PSA 26.02 Ų) [2].

Metabolic stability Microsomal clearance Oxetane bioisostere Drug metabolism

CYP and hERG Off-Target Liability Profile: Favorable Safety Signals for Oxetane-Containing Amines

Oxetane-containing amine building blocks demonstrate a favorable off-target profile. Spirocyclic oxetane amines have been reported to show no significant CYP2D6 inhibition up to 100 µM [1], while the oxetane-containing clinical candidate GDC-0349 reduced hERG inhibition to IC50 >100 µM after oxetane introduction, compared to earlier leads with measurable hERG liability [2]. For 2-(2-methyloxetan-2-yl)ethan-1-amine, the combination of a β-positioned oxetane ring and a quaternary 2-methyl center is structurally consistent with these low-liability chemotypes. These class-level data support a favorable developability profile that distinguishes this building block from non-oxetane amine alternatives, which frequently carry higher CYP and hERG risks [3].

CYP inhibition hERG liability Drug–drug interaction Safety pharmacology

Evidence-Driven Application Scenarios for 2-(2-Methyloxetan-2-yl)ethan-1-amine in Drug Discovery and Chemical Synthesis


Fragment-Based Lead Generation Requiring Balanced Polarity and Permeability

The compound's computed XLogP3 of -0.1 and TPSA of 35.3 Ų position it as an ideal fragment for library design targeting oral bioavailability. Its marginally higher lipophilicity compared to the 3-oxetanyl isomer supports improved passive membrane permeability, a key advantage in fragment-to-lead campaigns where permeability often limits progression [1][2].

Safety-Optimized CNS Drug Discovery Programs Requiring Low hERG and CYP Liability

The documented pKa-lowering effect of β-positioned oxetanes (ΔpKa ≈ -1.0 to -1.5) and class-level hERG IC50 >100 µM data for oxetane-containing drug candidates support the use of 2-(2-methyloxetan-2-yl)ethan-1-amine as a building block in CNS programs where cardiotoxicity risk must be minimized. Its TPSA of 35.3 Ų is well below the 60–70 Ų threshold for CNS penetration, further enhancing its suitability [3][4].

Metabolic Stability-Driven Lead Optimization for High-Clearance Chemical Series

When replacing a gem-dimethyl or cyclobutyl fragment with the 2-methyloxetane motif, the oxetane ring is expected to reduce intrinsic microsomal clearance while maintaining or improving aqueous solubility (4- to >4000-fold increase documented for analogous replacements). This makes the compound a strategic choice for rescuing high-clearance lead series without sacrificing potency [2][5].

Diversity-Oriented Synthesis Leveraging the Quaternary Center for Novel IP Space

The unique 2-methyl quaternary center adjacent to the oxetane, combined with the primary ethylamine handle, enables regioselective functionalization that is inaccessible to 3-substituted oxetane isomers or cyclobutyl analogs. This structural novelty creates opportunities for composition-of-matter patent filings and exploration of underexploited chemical space in competitive target areas [2].

Quote Request

Request a Quote for 2-(2-Methyloxetan-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.